molecular formula C21H17F3O6S B3043208 2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate CAS No. 78904-85-5

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate

Cat. No. B3043208
CAS RN: 78904-85-5
M. Wt: 454.4 g/mol
InChI Key: PPKMWORCAQVUCI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of trifluoromethanesulfonate (triflate) groups, which are a common moiety in various organic synthesis reactions due to their ability to act as leaving groups or to stabilize reactive intermediates. For instance, the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate involves the reaction of triphenylphosphane with 2,2,2-trifluoroethyl triflate . Similarly, the preparation of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is achieved by reacting the sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing triflate groups is characterized by the presence of the trifluoromethanesulfonate moiety, which can influence the physical and chemical properties of the molecule. For example, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has been used as a precursor for generating diphenylvinylsulfonium triflate, which is a reagent for synthesizing heterocycles . The molecular structure of such compounds is often determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Triflate-containing compounds participate in a variety of chemical reactions. The Wittig olefination reaction described in paper involves the formation of 3,3,3-trifluoropropenylidene compounds from aromatic aldehydes. Additionally, the TFOP/TFA system mentioned in paper is capable of intermolecular dehydration to produce benzophenones. These reactions highlight the versatility of triflate compounds in organic synthesis, which could be relevant to the chemical reactions of "2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate".

Physical and Chemical Properties Analysis

The physical properties of triflate compounds can vary widely. For example, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is described as a grey to tan amorphous solid with a melting point range and solubility profile that depends on the solvent used . These properties are important for handling and storage considerations, as well as for predicting the behavior of the compound in different environments. The chemical properties, such as reactivity and stability, are influenced by the presence of the triflate group and the overall molecular structure.

Scientific Research Applications

Novel Base-Sensitive Amino-Protecting Group

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate has been utilized in the development of a novel base-sensitive amino-protecting group. This group, known as the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function, is significant in the preparation of DNA-binding polyamides. Pyrrole–imidazole polyamides were synthesized using Tsc-protected amino acids, demonstrating the utility of this compound in complex biochemical syntheses (Choi et al., 2003).

Polymerization Processes

The compound has been applied in cationic ring-opening polymerization processes. A study detailed the preparation of a new polypeptide derivative, poly(N-ethoxycarbonyl-L-valine), through the polymerization of an oxazolone compound using methyl trifluoromethanesulfonate. This process highlights the compound's role in facilitating polymerization in various solvents (Miyamoto et al., 1997).

Alternative to Fmoc in Liquid Phase Chemistry

Another significant application is as an alternative to the Fmoc group in liquid phase chemistry. The 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) derivative of this compound has shown utility in simplifying the work-up process in synthetic chemistry, offering a viable substitute for Fmoc with enhanced ease of removal (Maier & Podlech, 2004).

High-Performance Liquid Chromatography

In the field of high-performance liquid chromatography (HPLC), this compound has been used in the preparation of carboxylic acid derivatives for spectrophotometric detection. Its use enhances the efficiency of derivatization procedures and facilitates the determination of carboxylic acids in complex samples (Yasaka et al., 1990).

Catalyst in Organic Syntheses

It also serves as a catalyst in various organic syntheses. For instance, scandium trifluoromethanesulfonate, a derivative of this compound, has been used as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides. This application underlines its versatility and effectiveness in facilitating complex chemical reactions (Ishihara et al., 1996).

properties

IUPAC Name

ethyl 4,6-diphenylpyrylium-2-carboxylate;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O3.CHF3O3S/c1-2-22-20(21)19-14-17(15-9-5-3-6-10-15)13-18(23-19)16-11-7-4-8-12-16;2-1(3,4)8(5,6)7/h3-14H,2H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKMWORCAQVUCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000135
Record name 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate

CAS RN

78904-85-5
Record name 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78904-85-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
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2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
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2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
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2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
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2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
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2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate

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